molecular formula C14H21BO3 B2991079 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 2098426-15-2

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B2991079
CAS No.: 2098426-15-2
M. Wt: 248.13
InChI Key: HNPOMNURFUGWEW-UHFFFAOYSA-N
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Description

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic acid derivative with a phenol group and an ethyl substituent. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The compound can be synthesized by reacting phenol with ethyl boronic acid under controlled conditions.

  • Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions involving boronic acids and halides.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The phenol group can undergo oxidation to form quinones.

  • Reduction: The boronic acid moiety can be reduced to form borane derivatives.

  • Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed.

Major Products Formed:

  • Oxidation: Quinones and other oxidized phenolic derivatives.

  • Reduction: Borane derivatives and other reduced boronic acids.

  • Substitution: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: The compound finds applications in material science for the development of advanced materials.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the ethyl group.

  • Benzaldehyde Boronic Acid: Similar phenolic component but different functional groups.

Uniqueness:

  • The presence of the ethyl group in 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol provides unique chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPOMNURFUGWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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